molecular formula C12H11NO B013011 N-Hydroxy-3-aminobiphenyl CAS No. 105361-85-1

N-Hydroxy-3-aminobiphenyl

Cat. No. B013011
M. Wt: 185.22 g/mol
InChI Key: XJKZOAGQMDVYBE-UHFFFAOYSA-N
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Description

N-Hydroxy-3-aminobiphenyl is a compound with the molecular formula C12H11NO and a molecular weight of 185.2218 . It is an achiral compound with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-3-aminobiphenyl consists of a biphenyl group with an amino (NH2) and a hydroxy (OH) group attached to one of the phenyl rings . The SMILES representation of the molecule is ONC1=CC=CC(=C1)C2=CC=CC=C2 .


Chemical Reactions Analysis

N-Hydroxy-3-aminobiphenyl is likely to undergo reactions typical of N-hydroxy arylamines. For instance, N-hydroxy-4-aminobiphenyl, a related compound, has been shown to form DNA adducts through acid catalysis or S-acetyl coenzyme A-dependent enzymatic esterification .

Scientific Research Applications

  • DNA Adduct Formation and Cellular Effects : N-hydroxy-4-aminobiphenyl has been shown to increase DNA adduct levels in human lymphoblastoid TK6 cells, correlating with cell toxicity, induced mutations, and gene expression profiles (Ricicki et al., 2006).

  • Binding Affinity and Mechanism of Action : Studies on N-hydroxy-N-acetyl-4-aminobiphenyl suggest a low binding affinity for rat-liver nucleic acids, offering insights into the mechanism of action for carcinogenic aromatic amines (Kriek, 1971).

  • Reactions with Blood Components : N-hydroxy-4-aminobiphenyl (N-hydroxy-ABP) rapidly oxidizes rat blood in vitro, leading to an equilibrium between the formation and reduction of HbFe3+ in rat blood (Heilmair, Karreth, & Lenk, 1991).

  • Immunogenicity in Human DNA : N-hydroxy-N-acetyl-4-aminobiphenyl-modified human DNA has shown high immunogenicity, potentially playing a role in inducing antibodies in cancer patients (Shahab et al., 2012).

  • Carcinogenic Metabolites : N-hydroxy-4-acetylaminobiphenyl is identified as a strong carcinogenic metabolite of 4-acetylaminobiphenyl, with implications for the development of new carcinogenic compounds (Miller, Wyatt, & Miller, 1961).

  • Metabolic Activation in Human Cells : Human uroepithelial cells can form N-hydroxy-4-aminobiphenyl and its metabolite AABP, indicating the presence of N-acetyl transferases in these cells (Frederickson et al., 1992).

  • Metabolic Pathways in Various Species : N-hydroxy-4-aminobiphenyl is the major metabolite in liver fractions from rats, mice, guinea-pigs, rabbits, and hamsters, with 3-hydroxy-4-aminobiphenyl being a minor pathway in all species studied (McMahon, Turner, & Whitaker, 1980).

  • DNA Reactivity and Carcinogenicity : 4-Aminobiphenyl is a DNA-reactive carcinogen in humans, with substantial epidemiologic evidence supporting its carcinogenic presence (Cohen et al., 2006).

Safety And Hazards

N-Hydroxy-3-aminobiphenyl may be harmful if swallowed and may cause cancer . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

properties

IUPAC Name

N-(3-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZOAGQMDVYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147091
Record name N-Hydroxy-3-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-3-aminobiphenyl

CAS RN

105361-85-1
Record name N-Hydroxy-3-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-3-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-3-AMINOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN685E9T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Ioannides, DFV Lewis, J Trinick, S Neville… - …, 1989 - academic.oup.com
… N-Hydroxy-4-aminobiphenyl was a potent direct mutagen in both bacterial strains, N-hydroxy-2-aminobiphenyl was mutagenic in only TA100 while N-hydroxy-3-aminobiphenyl …
Number of citations: 37 0-academic-oup-com.brum.beds.ac.uk
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
… N-Hydroxy-3-aminobiphenyl displayed no mutagenicity in either strain. They also demonstrated 2-nitrosobiphenyl is a direct mutagen to TA100 but not to TA98, and 3-nitrosobiphenyl is …
KT Chung - Journal of Environmental Science & Health Part C, 2000 - Taylor & Francis
… (2) Among all the benzidine analogues reported, only 2-aminobiphenyl, 3-aminobiphenyl, Nhydroxy-3-aminobiphenyl, and 3,3'-5,5'-tetramethylbenzidine were not mutagenic to …

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